molecular formula C8H12ClNO2 B1396291 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181455-29-7

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No. B1396291
CAS RN: 1181455-29-7
M. Wt: 189.64 g/mol
InChI Key: GGNDOYMLHSSLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the CAS Number: 1181455-29-7. It has a molecular weight of 189.64 and its IUPAC name is 1-isopropyl-5-oxo-3-pyrrolidinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is 1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.64. It is recommended to be stored at ambient temperature .

Scientific Research Applications

Quality Control in Industrial Synthesis

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been used in the quality control process during the industrial synthesis of certain chemicals. A method involving the transformation of this compound into an isopropyl ester followed by high-efficiency liquid chromatography was developed for its qualitative estimation at all stages of oxacillin industrial synthesis (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

Synthesis of Nootropic Agents

The compound has been utilized in the synthesis of various nootropic agents. In a study, 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine was transformed by treatment with carboxylic acid derivatives to yield carboxamides with potential nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Intermediate in Drug Synthesis

This chemical has been identified as a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it was used in a six-step process to synthesize a key intermediate of Aliskiren, a renin inhibitor (Pan, Xu, Huang, Yu, & Liu, 2015).

Antioxidant Activity

A derivative of 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been synthesized and its antioxidant activity was investigated. Some compounds in this series were identified as potent antioxidants, showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Catalytic Activities

The compound has been studied in relation to its role in catalytic activities. For example, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes, which have relevance to 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride, showed significant catalytic activities in hydrogen transfer reactions of ketones (Cheng, Xu, Sun, Li, Chen, & Xue, 2009).

Safety And Hazards

The compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDOYMLHSSLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 4
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.